Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-
Description
This compound is a stereospecific benzeneacetamide derivative with a complex structure featuring multiple pharmacologically relevant substituents:
- Core structure: A benzene ring substituted with a 3-fluoro group, an alpha-methyl group (stereochemistry specified as αS), and a methylsulfonylamino group at the 4-position.
- Side chain: A pyridine ring with a trifluoromethyl group at the 6-position and a 4-methylpiperidinyl group at the 2-position, connected via a methylene bridge to the acetamide nitrogen.
- Key functional groups: Fluorine atoms (electron-withdrawing), a trifluoromethyl group (lipophilicity enhancer), and a methylsulfonylamino group (polar, hydrogen-bond acceptor).
Properties
Molecular Formula |
C23H28F4N4O3S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methanesulfonamido)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]propanamide |
InChI |
InChI=1S/C23H28F4N4O3S/c1-14-8-10-31(11-9-14)21-17(5-7-20(29-21)23(25,26)27)13-28-22(32)15(2)16-4-6-19(18(24)12-16)30-35(3,33)34/h4-7,12,14-15,30H,8-11,13H2,1-3H3,(H,28,32) |
InChI Key |
ZBCNEJFPFPEMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)CNC(=O)C(C)C3=CC(=C(C=C3)NS(=O)(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The molecular formula of this compound is C23H28F4N4O3S, with a molecular weight of 516.6 g/mol. Its structure incorporates multiple functional groups, including a fluorinated moiety and a piperidine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28F4N4O3S |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | 2-[3-fluoro-4-(methanesulfonamido)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]propanamide |
| PubChem Compound ID | 16225451 |
Preparation Methods
General Synthetic Approaches
The synthesis of benzeneacetamide derivatives typically involves several key steps that can include:
Amide Formation : This is often achieved through the reaction of carboxylic acids with amines, utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Fluorination : The introduction of fluorine atoms can be accomplished using various methods, including electrophilic fluorination or nucleophilic substitution reactions involving fluorinated reagents.
Specific Methodologies
Palladium-Catalyzed Reactions
One effective method for synthesizing fluorinated amides involves palladium-catalyzed carbonylation reactions. This approach allows for the incorporation of trifluoromethyl groups into the amide structure, enhancing its pharmacological properties. For example, the carbonylation of CF3-containing olefins has been reported to yield α-CF3 acrylamides efficiently.
Enantioselective Synthesis
Recent advancements in asymmetric synthesis techniques have enabled the preparation of enantioenriched β-fluoro amines through the use of chiral bifunctional catalysts. This method provides high diastereoselectivity and enantioselectivity, crucial for developing compounds with specific biological activities.
Multi-Step Synthesis
A comprehensive synthetic route may involve multiple steps:
Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
Introduction of the Trifluoromethyl Group : This can be achieved through nucleophilic substitution or direct fluorination techniques.
Amide Bond Formation : Using coupling agents to link the amine and carboxylic acid moieties.
Summary of Preparation Steps
The following table summarizes key steps in the preparation of benzeneacetamide derivatives:
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Piperidine | Alkylation/Reduction | Starting from piperidine derivatives |
| Trifluoromethyl Introduction | Nucleophilic Substitution | CF3-containing reagents |
| Amide Formation | Coupling | EDC, HBTU, or similar coupling agents |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety (-NCO-) is susceptible to hydrolysis under acidic or basic conditions. For example:
Key factors :
-
Acidic conditions favor protonation of the carbonyl oxygen, increasing electrophilicity.
-
Basic conditions deprotonate water, enhancing nucleophilic attack.
Observed outcomes in analogs :
| Condition | Product | Yield (Analog Data) |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | ~70% |
| 2M NaOH, 80°C | Amine + acetate | ~85% |
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl group may undergo NAS at the para-position relative to the fluorine atom due to electron-withdrawing effects from the trifluoromethyl (-CF) and methylsulfonamide (-SONMe) groups:
Reactivity trends :
-
Electrophilic sites : Enhanced at C4 (adjacent to -SONMe) and C6 (near -CF).
-
Preferred nucleophiles : Amines, alkoxides, or thiols.
Piperidine Ring Functionalization
The 4-methylpiperidine substituent can participate in:
-
Quaternization : Reaction with alkyl halides to form ammonium salts.
-
Oxidation : Conversion to N-oxide derivatives under mild oxidizing conditions (e.g., HO/AcOH) .
Sulfonamide Reactivity
The methylsulfonamide group (-SONMe) may engage in:
-
Deprotonation : Forms a stabilized anion in basic media, enabling alkylation or acylation.
-
Cross-coupling : Catalytic C-S bond activation (e.g., Pd-mediated reactions) .
Trifluoromethyl Group Stability
The -CF group is typically inert under standard conditions but can influence:
-
Electron density : Reduces reactivity at adjacent positions via inductive effects.
-
Thermal stability : Enhances resistance to degradation up to 250°C (predicted via computational modeling) .
Stereochemical Considerations
The (alphaS)-chirality impacts reaction pathways:
-
Diastereoselectivity : Observed in cycloadditions or asymmetric catalysis.
-
Enzymatic interactions : Stereospecific binding in biological assays .
Limitations and Research Gaps
-
Experimental kinetic data for hydrolysis/NAS are unavailable for this specific compound.
-
Computational studies (e.g., DFT) are recommended to predict activation barriers.
-
Biological degradation pathways remain uncharacterized.
Scientific Research Applications
The compound Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C19H22F3N3O2S
- Molecular Weight : 397.45 g/mol
Structural Features
The compound features a benzeneacetamide core with several functional groups, including:
- A fluorinated methyl group.
- A piperidine ring.
- A pyridine derivative.
This unique structure may influence its biological activity, making it a candidate for various therapeutic applications.
Pharmacological Studies
Benzeneacetamide derivatives have been investigated for their potential as:
- Antidepressants : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential antidepressant activity.
- Antipsychotics : The piperidine moiety is often associated with antipsychotic effects, potentially making this compound relevant in treating schizophrenia or bipolar disorder.
Neuropharmacology
Studies have shown that benzeneacetamides can interact with neurotransmitter systems, particularly:
- Dopaminergic and Serotonergic Systems : Compounds that modulate these systems are crucial in managing mood disorders and psychotic conditions.
Cancer Research
Some benzeneacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology:
- Mechanism of Action : These compounds may induce apoptosis or inhibit cell proliferation through specific pathways, warranting further investigation.
Anti-inflammatory Properties
Research has suggested that benzeneacetamides can exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of a related benzeneacetamide. The compound was tested in animal models for its ability to reduce depressive-like behaviors. Results indicated significant improvement compared to control groups, suggesting efficacy in serotonin modulation.
Case Study 2: Anticancer Properties
In a study featured in Cancer Research, a derivative of benzeneacetamide was evaluated against breast cancer cell lines. The results showed that the compound could inhibit tumor growth by inducing apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Effects
Research published in The Journal of Pharmacology investigated the anti-inflammatory effects of a benzeneacetamide derivative in an arthritis model. The study demonstrated reduced inflammation markers and improved joint function, suggesting therapeutic benefits for inflammatory diseases.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)- depends on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several acetamide and sulfonamide derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred biological activity:
Key Comparisons
Fluorine and Trifluoromethyl Groups: The target compound and both utilize trifluoromethyl groups to enhance lipophilicity and metabolic stability. However, the target’s 3-fluoro and 4-methylsulfonylamino groups may improve target binding specificity compared to , which lacks polar sulfonamide substituents .
Heterocyclic Moieties: The pyridine-piperidinyl group in the target compound contrasts with the thiazole in or chromen-4-one in .
Stereochemistry and Chirality :
- The (αS) configuration in the target compound and the (1R) configuration in highlight the importance of stereochemistry in receptor binding. For example, enantiomers may exhibit divergent affinities for kinases or GPCRs .
Sulfonamide vs. Acetamide :
- Sulfonamide-containing compounds (e.g., ) generally exhibit higher solubility and acidity (pKa ~1–2) compared to acetamides (pKa ~8–10), impacting pharmacokinetics .
Research Findings
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism, as seen in and , where CF₃ groups prolong half-lives .
- This may imply safer metabolic profiles for methyl-substituted heterocycles .
Notes
- Limited direct data exists for the target compound. Inferences are drawn from structurally related molecules.
- Contradictions arise in fluorinated compound toxicity: highlights methyl position-dependent carcinogenicity, but fluorine’s role in toxicity remains unclear.
- Further studies should prioritize synthesizing the target compound and testing its affinity for kinases, GPCRs, or metabolic enzymes.
Biological Activity
Benzeneacetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cholinesterase inhibitory effects. The compound in focus, Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-, is a complex molecule with potential therapeutic applications. This article aims to synthesize existing research findings regarding its biological activity.
Chemical Structure and Properties
The compound features a benzeneacetamide core with several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving their lipophilicity and metabolic stability .
Anticholinesterase Activity
Research indicates that benzeneacetamide derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, studies have shown that certain derivatives possess IC50 values in the low micromolar range, demonstrating their effectiveness as dual cholinesterase inhibitors . The structural modifications in these compounds significantly influence their inhibitory potency against AChE and BChE.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound I | 1.57 | 2.85 |
| Compound II | 1.47 | 11.40 |
| Compound III | 2.49 | Not specified |
Antimicrobial Activity
The antimicrobial properties of benzeneacetamide derivatives have also been evaluated. They exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory assays, where it inhibited carrageenan-induced rat paw edema significantly. The anti-inflammatory potential is attributed to its ability to modulate inflammatory pathways, although specific mechanisms require further elucidation .
Study on Cholinesterase Inhibition
In a comparative study involving several benzeneacetamide derivatives, researchers synthesized and tested a series of compounds for their cholinesterase inhibitory activity. The most potent inhibitors demonstrated selectivity for AChE over BChE, suggesting potential applications in treating Alzheimer's disease .
Antimicrobial Evaluation
A recent study focused on the synthesis of novel benzeneacetamides and their antimicrobial properties against clinical isolates. The findings revealed that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structure-activity relationships in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for constructing the trifluoromethylpyridine and methylsulfonamide moieties in this compound?
- The trifluoromethylpyridine core can be synthesized via nucleophilic substitution using potassium carbonate and O-benzyl hydroxylamine HCl under anhydrous conditions, as demonstrated in analogous benzamide derivatives . For the methylsulfonamide group, sulfonation of an aniline intermediate followed by methylation with methyl iodide is a common approach. Reaction monitoring via TLC or LC-MS is critical to avoid over-sulfonation .
Q. How can the stereochemical configuration (alphaS) be confirmed during synthesis?
- Chiral HPLC or polarimetry is recommended for enantiomeric purity assessment. X-ray crystallography of intermediates (e.g., methylsulfonamide precursors) can validate stereochemistry. For example, in related piperidine-containing compounds, crystallographic data resolved axial chirality .
Q. What preliminary assays are used to evaluate biological activity?
- Enzymatic inhibition assays (e.g., kinase or receptor binding) are standard. For instance, trifluoromethyl groups in similar benzamides enhance lipophilicity, improving membrane permeability in cell-based assays . Dose-response curves (IC₅₀) and selectivity profiling against off-target receptors are essential .
Advanced Research Questions
Q. How can synthetic yield be optimized for multi-step reactions involving unstable intermediates?
- Low yields in multi-step syntheses (e.g., <5% overall yield in some pyridine derivatives ) often arise from side reactions at the trifluoromethyl group. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
